molecular formula C11H11NO3 B581667 1-(4-Formylphenyl)azetidine-3-carboxylic acid CAS No. 1355248-05-3

1-(4-Formylphenyl)azetidine-3-carboxylic acid

Cat. No.: B581667
CAS No.: 1355248-05-3
M. Wt: 205.213
InChI Key: JBVARJKZZNPSDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the azetidine ring through cyclization reactions. The starting materials often include substituted phenyl derivatives and azetidine precursors . The reaction conditions usually involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often employing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(4-Formylphenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Formylphenyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)azetidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-(4-Formylphenyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:

    1-(4-Methylphenyl)azetidine-3-carboxylic acid: Similar structure but with a methyl group instead of a formyl group.

    1-(4-Nitrophenyl)azetidine-3-carboxylic acid: Contains a nitro group, which significantly alters its reactivity and biological properties.

    1-(4-Hydroxyphenyl)azetidine-3-carboxylic acid: The presence of a hydroxy group can enhance hydrogen bonding and solubility.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(4-formylphenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVARJKZZNPSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742808
Record name 1-(4-Formylphenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-05-3
Record name 1-(4-Formylphenyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Formylphenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluoro benzaldehyde (5 g, 40.28 mmol) in DMSO (70 mL) was added azetidine-3-carboxylic acid (8.14 g, 80.56 mmol) followed by addition of triethyl amine (20.38 g, 201.41 mmol) at room temperature. Resulting reaction mixture was heated at 100° C. for 24 hours under nitrogen atmosphere. After complete consumption of starting material, reaction mixture was cooled to room temperature and quenched with ice cold water (150 mL). Aqueous layer was extracted with EtOAc (3×150 mL). Combined organic layer was washed with water (2×300 mL), dried over sodium sulphate; filtered and evaporated in vacuo to afford brown colored solid (4 g, 48%). 1H NMR (400 MHz, DMSO-d6) δ: 3.54-3.59 (m, 1H), 4.03 (t, 2H, J=6.8 Hz), 4.16 (t, 2H, J=8.36 Hz), 6.52 (d, 2H, J=8.36 Hz), 7.69 (d, 2H, J=8.6 Hz), 9.68 (s, 1H); LC-MS (M−H): =203.70
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20.38 g
Type
reactant
Reaction Step Two
Name
Yield
48%

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